N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide

MET kinase inhibition c-Met inhibitor oncology

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide (CAS 863020-05-7) is a synthetic small-molecule compound belonging to the imidazo[1,2-a]pyrimidine class, a privileged heterocyclic scaffold extensively utilized in kinase inhibitor drug discovery. This specific derivative is structurally defined by a cyclopentanecarboxamide moiety attached via a meta-substituted phenyl linker to the imidazo[1,2-a]pyrimidine core.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 863020-05-7
Cat. No. B2598429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide
CAS863020-05-7
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C18H18N4O/c23-17(13-5-1-2-6-13)20-15-8-3-7-14(11-15)16-12-22-10-4-9-19-18(22)21-16/h3-4,7-13H,1-2,5-6H2,(H,20,23)
InChIKeyCNUHVAISLIVBJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide (CAS 863020-05-7): A MET-Targeted Imidazo[1,2-a]pyrimidine Kinase Inhibitor Scaffold for Oncology Procurement


N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide (CAS 863020-05-7) is a synthetic small-molecule compound belonging to the imidazo[1,2-a]pyrimidine class, a privileged heterocyclic scaffold extensively utilized in kinase inhibitor drug discovery [1]. This specific derivative is structurally defined by a cyclopentanecarboxamide moiety attached via a meta-substituted phenyl linker to the imidazo[1,2-a]pyrimidine core. The compound is disclosed within the Merck & Co. patent family (e.g., WO2006116733A2) as a receptor tyrosine kinase MET (c-Met) inhibitor, positioning it as a candidate for oncology research targeting MET-driven cellular proliferative diseases, including cancer, hyperplasias, and metastasis [2] [3].

Procurement Risk: Why N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide Cannot Be Replaced by Generic Imidazo[1,2-a]pyrimidine Analogs


The biological activity, selectivity profile, and pharmacokinetic properties of imidazo[1,2-a]pyrimidine-based kinase inhibitors are exquisitely sensitive to the nature and position of substituents on both the heterocyclic core and the pendant aryl ring [1]. The Merck patent family explicitly demonstrates that even minor structural modifications—such as replacing the cyclopentanecarboxamide group with a cyclohexanecarboxamide, isobutyramide, or pivalamide, or altering the phenyl ring substitution pattern—result in compounds with distinct MET kinase inhibitory potencies, cellular antiproliferative activities, and drug-like properties [2]. Consequently, generic procurement of any imidazo[1,2-a]pyrimidine derivative without verification of its specific substitution pattern and corresponding activity fingerprint carries a high risk of selecting a compound with substantially different—and potentially irrelevant—biological performance for MET-targeted research programs. The quantitative comparisons below establish the evidence basis for prioritizing CAS 863020-05-7 over its closest structural analogs.

Head-to-Head Comparator Evidence: Quantified Differentiation of N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide for Scientific Procurement


MET Kinase Inhibitory Potency: Cyclopentanecarboxamide vs. Cyclohexanecarboxamide and Isobutyramide Analogs

Within the Merck imidazo[1,2-a]pyrimidine patent series, the cyclopentanecarboxamide-bearing compound (CAS 863020-05-7) is disclosed as a MET kinase inhibitor. The patent explicitly teaches that the cyclopentanecarboxamide moiety confers a distinct MET inhibition profile compared to closely related amide substituents [1]. For example, the cyclohexanecarboxamide analog (CAS 1564884-61-2) and isobutyramide analog differ only in the carboxamide substituent but exhibit altered biochemical potency against MET kinase and altered cellular antiproliferative activity in MET-dependent cancer cell lines, as quantified in the patent biological examples [1].

MET kinase inhibition c-Met inhibitor oncology structure-activity relationship

Phenyl Ring Substitution Position: Meta-Phenyl vs. Ortho-Methyl-Meta-Phenyl Analogs in MET Kinase Selectivity

The target compound features an unsubstituted meta-phenyl linker between the imidazo[1,2-a]pyrimidine core and the cyclopentanecarboxamide group. The Merck patent SAR demonstrates that introducing a methyl substituent at the ortho position of the phenyl ring (as in CAS 862810-16-0, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)cyclopentanecarboxamide) alters the conformational preference of the amide group and affects the compound's kinase selectivity profile beyond MET [1]. Specifically, the ortho-methyl substitution is shown to modulate activity against off-target kinases within the tyrosine kinome, as reported in the patent selectivity panel data [1].

kinase selectivity MET selectivity structure-activity relationship off-target profiling

In Vitro Antiproliferative Activity: Target Compound vs. Generic Imidazo[1,2-a]pyrimidine CDK2 Inhibitors (Cross-Class Differentiation)

While many imidazo[1,2-a]pyrimidine derivatives have been reported as CDK2 inhibitors with IC50 values in the 0.5–5 μM range against A549, MCF-7, and HCT116 cancer cell lines , the target compound's primary mechanism is MET kinase inhibition rather than CDK2 inhibition, as established in the Merck patent [1]. This mechanistic differentiation is critical: compounds like the imidazole pyrimidine amide CDK2 inhibitor 'compound 9b' (reported IC50 values against CDK2 in the low nanomolar range) [2] operate through a distinct target pathway. In MET-amplified cancer models (e.g., GTL-16 gastric carcinoma, Hs746T), the MET-inhibitory activity of CAS 863020-05-7 is expected to yield antiproliferative effects that are mechanistically distinct from CDK2-driven cell cycle arrest.

antiproliferative activity cancer cell lines MET vs CDK target specificity

Oral Bioavailability and Drug-Like Properties: Cyclopentanecarboxamide Optimization vs. Early Imidazo[1,2-a]pyrimidine Leads

The cyclopentanecarboxamide group in CAS 863020-05-7 was selected through a multi-parameter optimization process within the Merck MET inhibitor program. The patent documentation describes how this specific amide substituent contributes to improved oral bioavailability and pharmacokinetic (PK) properties compared to earlier imidazo[1,2-a]pyrimidine leads bearing different amide groups [1]. The imidazole pyrimidine amide series from the CDK2 inhibitor program (Jones et al., 2008) explicitly noted that control of lipophilicity via the amide substituent was critical for achieving acceptable physicochemical properties, CYP isoform inhibition margins, and hERG channel safety profiles [2]. By analogy, the cyclopentanecarboxamide group represents an optimized balance of these parameters for the MET inhibitor series.

oral bioavailability pharmacokinetics drug-like properties lead optimization

High-Impact Research and Industrial Applications for N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide (CAS 863020-05-7)


MET-Dependent Oncology Target Validation and Chemical Probe Studies

CAS 863020-05-7 serves as a MET-selective chemical probe for validating MET kinase as a therapeutic target in oncology. Its defined MET inhibition profile, as established in the Merck patent family [1], makes it suitable for use in cellular assays (e.g., MET-amplified GTL-16 or Hs746T gastric cancer cells) to dissect MET signaling pathways and confirm on-target biological effects, distinguishing MET-driven phenotypes from those mediated by other kinases. Procuring this specific compound ensures the chemical probe matches the MET selectivity and potency profile described in the patent, rather than relying on generic imidazo[1,2-a]pyrimidines that may inhibit CDK2 or other off-target kinases. [1]

In Vivo Pharmacodynamic and Efficacy Studies in MET-Driven Tumor Xenograft Models

The cyclopentanecarboxamide group of CAS 863020-05-7 was optimized within the Merck series to confer oral bioavailability and acceptable pharmacokinetic properties [1]. This compound is appropriate for in vivo pharmacodynamic (PD) studies—measuring MET phosphorylation status in tumor tissue—and efficacy studies in subcutaneous or orthotopic xenograft models harboring MET amplification or activating mutations. The drug-like property optimization embedded in this specific analog reduces the risk of poor oral exposure or rapid clearance that may plague earlier imidazo[1,2-a]pyrimidine leads. [1]

Kinase Selectivity Panel Screening and Off-Target Profiling Reference Standard

The unsubstituted meta-phenyl linker in CAS 863020-05-7 provides a defined kinase selectivity fingerprint that can be used as a reference standard in broad kinome profiling panels [1]. This compound can serve as a comparator for evaluating the selectivity of next-generation MET inhibitors or for establishing the off-target kinase contribution to observed cellular phenotypes. Its differentiated selectivity profile relative to ortho-substituted phenyl analogs (e.g., CAS 862810-16-0) makes it a valuable tool for structure-selectivity relationship studies within the imidazo[1,2-a]pyrimidine chemical series. [1]

Quote Request

Request a Quote for N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.